molecular formula C13H10N4O2 B15212681 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline CAS No. 943632-46-0

3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline

Cat. No.: B15212681
CAS No.: 943632-46-0
M. Wt: 254.24 g/mol
InChI Key: LWBCPWDLJLQIKQ-UHFFFAOYSA-N
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Description

3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline is a heterocyclic compound featuring a pyridine core substituted at position 2 with a 1,2,4-oxadiazole ring and at position 4 with an ether-linked aniline group. The ether linkage between pyridine and aniline contributes to conformational rigidity and stability compared to alkyl or ester linkages. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazoles and pyridines in drug design, particularly as kinase inhibitors or antimicrobial agents .

Properties

CAS No.

943632-46-0

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

3-[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxyaniline

InChI

InChI=1S/C13H10N4O2/c14-9-2-1-3-10(6-9)19-11-4-5-15-12(7-11)13-16-8-18-17-13/h1-8H,14H2

InChI Key

LWBCPWDLJLQIKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=NC=C2)C3=NOC=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole core undergoes selective functionalization under controlled conditions:

Reaction TypeConditionsProducts/OutcomesYieldSource
Nucleophilic Substitution KOH/DMSO, RT, 4–24 hRing-opening with thiols or amines71–98%
Cycloaddition PtCl₄ catalysis, CH₃CN, 60°CFormation of fused heterocycles45–60%
Electrophilic Attack HNO₃/H₂SO₄, 0°CNitration at C5 of oxadiazole82%

Key findings:

  • Superbase systems (e.g., NaOH/DMSO) enable efficient ring transformations without decomposition .

  • Platinum catalysts enhance regioselectivity in cycloaddition reactions .

Pyridine Ring Reactivity

The electron-deficient pyridine ring participates in:

Cross-Coupling Reactions

Reaction TypeConditionsPartnerApplicationSource
Ullmann CouplingCuI, L-proline, DMF, 110°CAryl halidesBiaryl ether synthesis
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 80°CBoronic acidsExtended π-conjugated systems

Notable example:
Coupling with 4-bromoanisole under Ullmann conditions produces 3-((2-(1,2,4-oxadiazol-3-yl)-4-(4-methoxyphenyl)pyridin-4-yl)oxy)aniline (89% yield) .

Aniline Group Transformations

The primary amine enables classical aromatic amine chemistry:

Reaction TypeReagents/ConditionsProductsBiological RelevanceSource
Diazotization NaNO₂/HCl, 0–5°CAzo dyes for imaging probesDiagnostic applications
Schiff Base Formation Aldehydes, EtOH, RTImine-linked conjugatesAnticancer drug candidates
Acylation Acetyl chloride, pyridine, 0°CN-acetyl derivativesImproved metabolic stability

Critical observation:
Schiff base derivatives show enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.28 µM) .

Ether Linkage Stability

The pyridyl ether bond demonstrates:

Stress ConditionOutcomeStability ThresholdSource
Acidic Hydrolysis1M HCl, 80°C, 6 h92% intact
Basic Hydrolysis1M NaOH, reflux, 12 h78% intact
Radical OxidationH₂O₂/Fe²⁺, pH 7.4, 37°CComplete cleavage in 30 min

Coordinating Behavior

The compound acts as a polydentate ligand:

Metal IonCoordination ModeApplicationStability Constant (log K)Source
Cu(II)N(pyridine), O(ether)Antimicrobial agents12.7 ± 0.3
Pd(II)N(oxadiazole), NH₂Catalytic cross-coupling9.4 ± 0.2

Biological Activation Pathways

Metabolic transformations identified in rat models:

Enzyme SystemMajor MetaboliteDetoxification PathwaySource
CYP3A43-Hydroxyaniline derivativeGlucuronidation (62%)
Gut MicrofloraOxadiazole ring-opened thioamideEnterohepatic recirculation

This comprehensive analysis demonstrates that 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline serves as a versatile scaffold for medicinal chemistry applications, with well-characterized reactivity across all functional groups. The data tables consolidate critical experimental parameters from diverse sources, enabling rational design of derivatives with tailored biological and physicochemical properties.

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural distinctions between the target compound and analogs identified in available literature:

Compound Name (CAS/Identifier) Core Heterocycle Substituent Position on Pyridine Aniline Modification Key Structural Features
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline 1,2,4-Oxadiazole (position 3) 2-Oxadiazole, 4-ether linkage None Ether linkage, oxadiazole at pyridine-2 position
2-{[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline (1490865-26-3) 1,2,4-Oxadiazole (position 5) 4-Pyridinyl, methyl linker None Methylene bridge, oxadiazole at pyridine-4 position
4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline (1115490-85-1) Pyrazolo[3,4-b]pyridine 4-Ether linkage 3-Fluoro Fluorinated aniline, pyrazolo-pyridine core

Physicochemical and Electronic Properties

Oxadiazole vs. The methylene bridge in 1490865-26-3 may increase lipophilicity (higher logP) compared to the ether-linked target compound.

Substituent Effects: The 3-fluoro group in 1115490-85-1 improves metabolic stability and membrane permeability relative to non-fluorinated analogs. Ether linkages (target compound) generally confer hydrolytic stability over ester or amide bonds but may reduce flexibility compared to methylene bridges .

Biological Activity

The compound 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4OC_{12}H_{12}N_{4}O, with a molecular weight of approximately 232.25 g/mol. The structure features an oxadiazole ring linked to a pyridine moiety through an ether bond, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase pathway engagement. A notable study reported that derivatives induced significant apoptosis in MCF-7 breast cancer cells, with increased levels of p53 expression and caspase-3 cleavage observed .

CompoundCell LineIC50 (µM)Mechanism
3aMCF-710.38p53 activation
3bHepG212.1Caspase pathway activation
3cPANC-18.2Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. Compounds similar to this compound exhibited significant antibacterial and antifungal activities against various pathogens. For example, a series of oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

CompoundTarget PathogenMIC (µg/mL)
3dStaphylococcus aureus16
3eEscherichia coli32
3fCandida albicans8

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, oxadiazole derivatives have shown anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. The mechanism often involves modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .

Case Studies

  • Study on Anticancer Effects : A recent investigation into the effects of various oxadiazole derivatives on HepG2 liver cancer cells revealed that compounds with the oxadiazole ring significantly inhibited cell proliferation and induced apoptosis through intrinsic pathways . The study utilized flow cytometry to analyze cell cycle progression and apoptosis rates.
  • Antimicrobial Efficacy Study : Another study focused on the antibacterial activity of substituted oxadiazoles against resistant strains of bacteria. The results demonstrated that specific substitutions on the oxadiazole ring enhanced activity against both Gram-positive and Gram-negative bacteria .

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